molecular formula C21H19N5O B2621273 N-[4-({5-Methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide CAS No. 877791-17-8

N-[4-({5-Methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide

Cat. No.: B2621273
CAS No.: 877791-17-8
M. Wt: 357.417
InChI Key: GHNCJSSDMRVPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

N-[4-({5-Methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-({5-Methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of critical cellular processes, making it a potential candidate for anticancer therapies .

Properties

IUPAC Name

N-[4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-14-12-20(25-18-10-8-17(9-11-18)24-15(2)27)26-21(23-14)19(13-22-26)16-6-4-3-5-7-16/h3-13,25H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNCJSSDMRVPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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